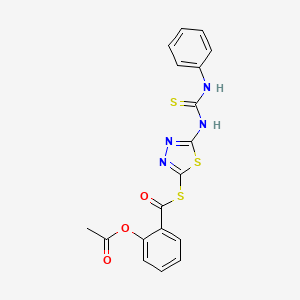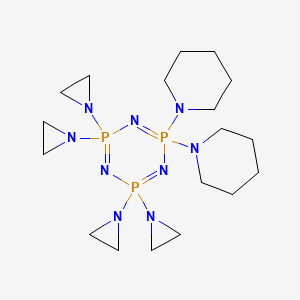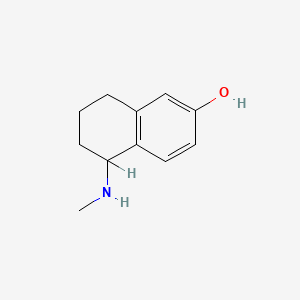
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol is an organic compound with the molecular formula C11H15NO It is a derivative of naphthalene, characterized by the presence of a methylamino group and a hydroxyl group on a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol typically involves the reduction of naphthalene derivatives followed by functional group modifications. One common method is the catalytic hydrogenation of 2-naphthol to produce 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to methylamination to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are often employed in the hydrogenation step to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Formation of 5,6,7,8-tetrahydro-2-naphthalenone.
Reduction: Formation of 5,6,7,8-tetrahydro-2-naphthalenamine.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthalenol: Lacks the methylamino group, making it less versatile in certain reactions.
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenol: Contains additional methyl groups, altering its chemical properties and reactivity.
1,2,3,4-Tetrahydro-5-naphthalenamine: Similar structure but different positioning of functional groups.
Uniqueness
5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol is unique due to the presence of both a hydroxyl and a methylamino group on the tetrahydronaphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
52373-05-4 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c1-12-11-4-2-3-8-7-9(13)5-6-10(8)11/h5-7,11-13H,2-4H2,1H3 |
InChI Key |
ZJLGYEWTHPWWKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


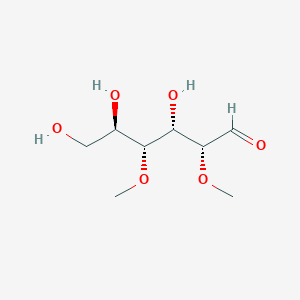

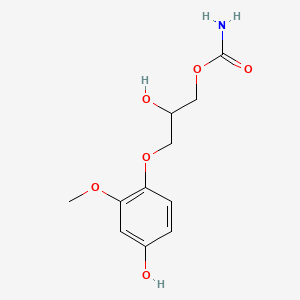
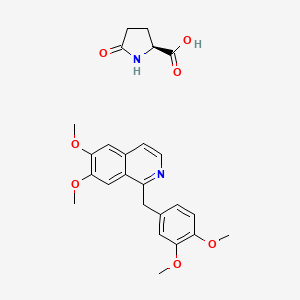
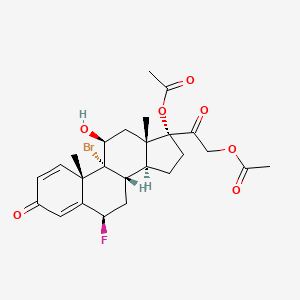
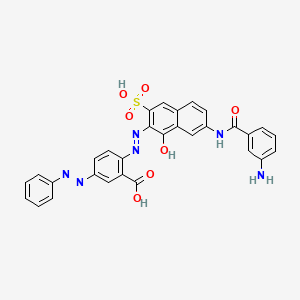
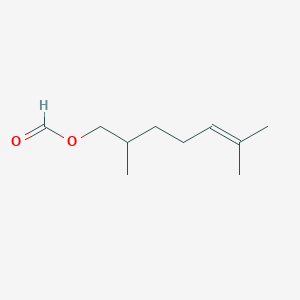
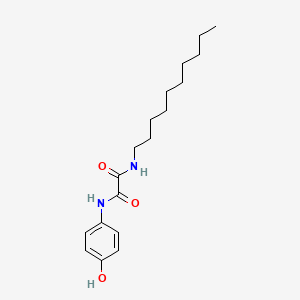
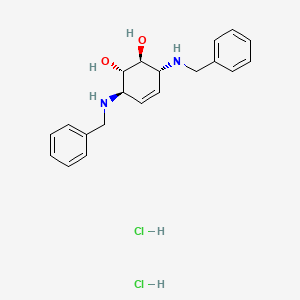
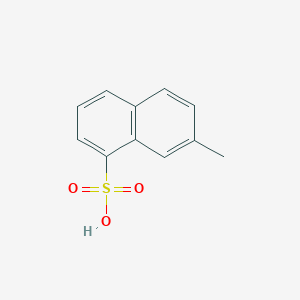
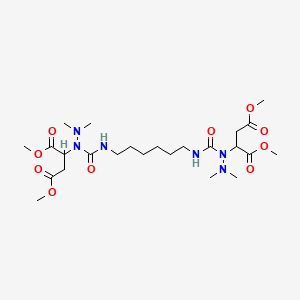
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
